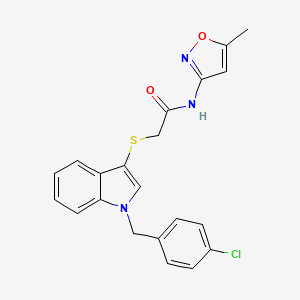
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)pentanamide is a derivative of albendazole, a widely used anthelmintic agent. The compound has been studied for its potential as a novel anthelmintic agent due to the increasing resistance to existing drugs. The simplified structure of N-(4-Methoxyphenyl)pentanamide, based on albendazole, has shown promising results in vitro against the nematode Toxocara canis, which is a roundworm that can infect both animals and humans. The compound has demonstrated a lower cytotoxicity profile compared to albendazole, making it a potential candidate for safer anthelmintic therapies .
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)pentanamide was achieved using 4-anisidine and pentanoic acid. This process represents a molecular simplification of albendazole, aiming to retain anthelmintic properties while potentially reducing adverse effects. The synthesis pathway is crucial for the development of novel anthelmintic agents, as it provides a foundation for the creation of derivatives with improved drug-like properties .
Molecular Structure Analysis
The molecular structure of N-(4-Methoxyphenyl)pentanamide is a simplified version of albendazole, designed to maintain efficacy against parasitic helminths. The presence of the methoxyphenyl group is a key feature of the molecule, which may contribute to its anthelmintic activity. The structure-activity relationship is an important aspect of drug design and can provide insights into the development of more effective and less toxic anthelmintic agents .
Chemical Reactions Analysis
While the specific chemical reactions of N-(4-Methoxyphenyl)pentanamide have not been detailed in the provided papers, the compound's interaction with the nematode Toxocara canis suggests that it affects the viability of the parasites in a manner similar to albendazole. This implies that the compound may interfere with the biological processes of the nematodes, leading to their death. Understanding these reactions is essential for optimizing the compound's anthelmintic properties and minimizing potential side effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Methoxyphenyl)pentanamide, such as solubility, stability, and reactivity, are important for its development as a drug. The compound's pharmacokinetic profile, drug-likeness, and adherence to pharmaceutical filters have been evaluated, demonstrating favorable characteristics for a drug candidate. These properties are critical for determining the compound's suitability for in vivo use and its potential as a therapeutic agent .
科学的研究の応用
Anthelmintic Properties
Research has shown that derivatives of N-(4-methoxyphenyl)pentanamide exhibit promising anthelmintic properties against parasitic nematodes such as Toxocara canis. A study by Silva et al. (2022) demonstrated that a simplified compound based on the structure of albendazole, a widely used anthelmintic, was chemically prepared and evaluated in vitro against Toxocara canis. The findings revealed that this compound affected the viability of parasites in a time- and concentration-dependent manner, similar to albendazole, but with a lower cytotoxicity profile towards human and animal cell lines, indicating its potential as a novel anthelmintic agent (Silva et al., 2022).
Synthesis of Complex Organic Compounds
The chemical structure of interest has been involved in the synthesis of various complex organic molecules, indicating its versatility in organic chemistry. For instance, Savel'ev et al. (2016) reported the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through the Beckmann rearrangement of spiro-fused cycloalkanone oximes, showcasing the compound's application in synthesizing novel organic compounds with potential biological activities (Savel'ev et al., 2016).
Anticancer Research
The compound's derivatives have also been explored for their potential in cancer research. For example, Zhou Kai (2010) described the synthesis of 4-(4-Fluorophenyl)-2-(2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide, a key intermediate of atorvastatin, indicating the relevance of such structures in the synthesis of compounds with potential anticancer properties (Zhou Kai, 2010).
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)12-19(20(24)22-16-8-10-17(26-3)11-9-16)23-13-15-6-4-5-7-18(15)21(23)25/h4-11,14,19H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRQYIHKRCWCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)OC)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)
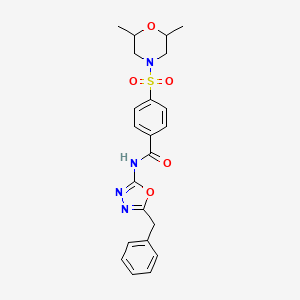
![(Z)-ethyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2519791.png)
![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)
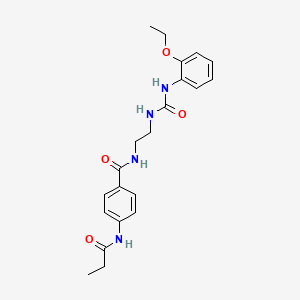
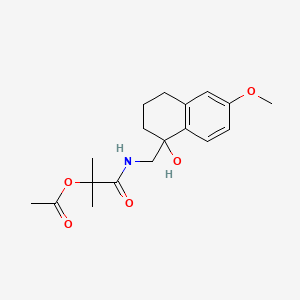
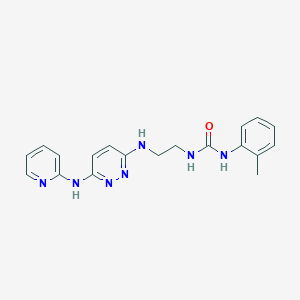
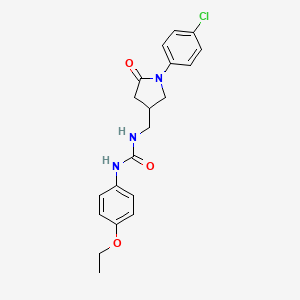
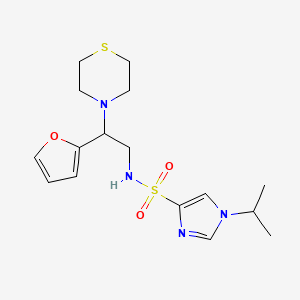
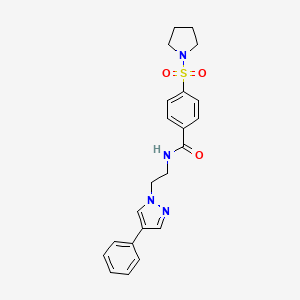
![7-(2-Ethoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2519805.png)

